Substrate Chain-Length Specificity: CrAT vs. CPT2 – Short-Chain Exclusivity Drives Assay Selection
Purified recombinant human CrAT converts short- and medium-chain acyl-CoAs (C₂ to C₁₀-CoA) but exhibits zero detectable activity with long-chain species. In contrast, CPT2 shows no activity with short-chain acyl-CoAs (C₂–C₄) and is instead specialized for long-chain acyl-CoAs (C₁₄–C₁₈) [1]. This functional segregation is absolute: CrAT is the only mitochondrial carnitine acyltransferase capable of processing acetyl-CoA and propionyl-CoA [2].
| Evidence Dimension | Substrate chain-length activity profile |
|---|---|
| Target Compound Data | Active with C₂–C₁₀ acyl-CoAs; zero activity with long-chain species |
| Comparator Or Baseline | CPT2: inactive with short-chain acyl-CoAs; active with long-chain species |
| Quantified Difference | CrAT exclusively processes C₂–C₄ substrates that CPT2 cannot; CPT2 exclusively processes C₁₄–C₁₈ substrates that CrAT cannot |
| Conditions | Purified recombinant human enzymes; ESI-MS/MS detection of acylcarnitine products |
Why This Matters
For assays measuring short-chain acylcarnitine formation (e.g., acetylcarnitine, propionylcarnitine), CrAT is the only functional enzyme choice; CPT2 is catalytically inert toward these diagnostic analytes.
- [1] Violante S, Ijlst L, Ruiter J, Koster J, van Lenthe H, Duran M, et al. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism. Biochim Biophys Acta. 2013;1832(6):773-779. doi:10.1016/j.bbadis.2013.02.012 View Source
- [2] Chase JFA, Tubbs PK. The substrate specificity of carnitine acetyltransferase. Biochem J. 1967;104(2):55P. PMCID: PMC1270613 View Source
